[(5-Bromo-2-methoxyphenyl)sulfonyl](4-hydroxyphenyl)amine
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Overview
Description
(5-Bromo-2-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a brominated methoxyphenyl ring and a hydroxyphenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)sulfonylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The brominated methoxyphenyl ring and hydroxyphenylamine group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(5-Bromo-2-methoxyphenyl)sulfonylamine can be compared with similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Hydroxyaniline: Another precursor used in the synthesis.
(5-Bromo-2-methoxyphenyl)sulfonylamine: A structurally similar compound with a methoxy group instead of a hydroxy group.
The uniqueness of (5-Bromo-2-methoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1206119-42-7 |
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Molecular Formula |
C13H12BrNO4S |
Molecular Weight |
358.21g/mol |
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-12-7-2-9(14)8-13(12)20(17,18)15-10-3-5-11(16)6-4-10/h2-8,15-16H,1H3 |
InChI Key |
VIFLVKANQAWPQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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